Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Description

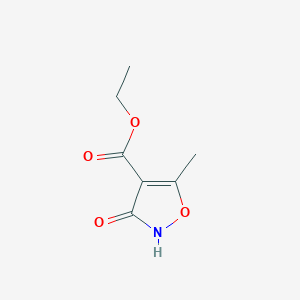

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is an isoxazole derivative characterized by a hydroxyl group at position 3, a methyl group at position 5, and an ethyl ester moiety at position 4 of the heterocyclic ring. Isoxazoles are five-membered aromatic compounds containing one oxygen and one nitrogen atom, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.

Properties

Molecular Formula |

C7H9NO4 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

ethyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)12-8-6(5)9/h3H2,1-2H3,(H,8,9) |

InChI Key |

CHVZNPAURZUUMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ONC1=O)C |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl Ethoxymethyleneacetoacetic Ester

A key intermediate, ethyl ethoxymethyleneacetoacetic ester, is synthesized by reacting ethylacetoacetate with triethylorthoformate and acetic anhydride. This reaction is conducted at elevated temperatures ranging from approximately 75 °C to 150 °C. The process yields a mixture containing the desired ester and non-reactive components, which must be separated to obtain pure intermediate material.

| Reagents | Conditions | Outcome |

|---|---|---|

| Ethylacetoacetate | 75 °C to 150 °C | Formation of ethyl ethoxymethyleneacetoacetic ester |

| Triethylorthoformate | ||

| Acetic anhydride |

The separation of the non-reactive component is critical to ensure high purity of the ethyl ethoxymethyleneacetoacetic ester for subsequent steps.

Cyclization with Hydroxylamine Sulfate

The cyclization step involves reacting the purified ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts. This reaction is performed at low temperatures, typically between −20 °C and 10 °C, to control the formation of by-products and improve yield.

The procedure includes:

- Dissolving sodium acetate in minimal water and adding ethanol.

- Cooling the mixture to approximately −5 °C.

- Adding a cooled aqueous solution of hydroxylamine sulfate dropwise over at least one hour with vigorous stirring.

- Maintaining the reaction temperature above 0 °C during addition.

- Refluxing the mixture at 85–90 °C for 30 minutes after addition.

- Work-up involving decantation, solvent removal, and extraction with dichloromethane.

- Washing with saturated brine and drying over anhydrous sodium sulfate.

This method yields crude Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate with approximately 85% yield, which can be further purified.

| Step | Conditions | Notes |

|---|---|---|

| Reaction temperature | −20 °C to 10 °C | Low temperature to reduce impurities |

| Reflux | 85–90 °C for 30 minutes | Completes cyclization |

| Work-up | Extraction with dichloromethane | Removes inorganic salts |

| Yield | ~85% crude | High yield for cyclization step |

Purification and Further Transformations

The crude product can be purified by standard organic purification techniques such as recrystallization or chromatography to obtain high-purity this compound. This compound serves as a precursor for further transformations, including hydrolysis to the corresponding acid or conversion to acid chlorides for amide formation.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Hydroxylamine Sulfate | Alternative Hydroxylamine Hydrochloride Method |

|---|---|---|

| Reaction clarity | Clear reaction mixture | Less clear, more impurities |

| By-product formation | Significantly reduced | Higher levels of isomeric impurities |

| Yield | High (~85%) | Generally lower |

| Purity of final product | High purity, fewer isomers | More isomeric impurities detected |

The use of hydroxylamine sulfate is preferred due to its ability to produce a clearer reaction mixture and drastically reduce isomeric impurities compared to hydroxylamine hydrochloride.

Additional Synthetic Insights from Isoxazole Chemistry

Studies on related isoxazole derivatives indicate that nucleophilic displacement reactions on 5-chloroisoxazoles can be used to introduce alkoxy or thioalkoxy groups, which can then be converted to carboxylic acids. These methods provide alternative routes to substituted isoxazole carboxylates, including hydroxy derivatives, broadening the scope of synthetic strategies available for this compound analogs.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Ethylacetoacetate |

| Key intermediate | Ethyl ethoxymethyleneacetoacetic ester |

| Cyclization reagent | Hydroxylamine sulfate |

| Reaction temperature | 75–150 °C (initial), −20 to 10 °C (cyclization) |

| Yield (cyclization step) | Approximately 85% (crude) |

| Purification | Extraction, drying, recrystallization |

| Advantages | High purity, reduced by-products, scalable |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-oxo-5-methylisoxazole-4-carboxylate.

Reduction: Formation of 3-hydroxy-5-methylisoxazole-4-carbinol.

Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate differs from analogous isoxazole derivatives primarily in substituent patterns. Key comparisons include:

*Calculated based on molecular formula C₈H₁₁NO₄.

Key Observations:

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound increases acidity (pKa ~4–5) compared to amino-substituted analogs (e.g., Ethyl 5-amino-3-methylisoxazole-4-carboxylate), which exhibit basicity and stronger hydrogen-bond donor capacity .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., 5-Methyl-3-p-tolylisoxazole-4-carboxylic acid), impacting membrane permeability and metabolic pathways .

- Aromatic vs.

Crystallographic and Physical Properties

- Crystal Packing: The hydroxyl group in the target compound likely promotes dense packing via O–H⋯O hydrogen bonds, similar to Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, which forms planar layers . Phenyl-substituted analogs (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) exhibit herringbone arrangements due to π-π interactions .

- Melting Points: Hydroxyl and amino derivatives generally have higher melting points than ester-only analogs. For example, compounds with hydroxyl or amino groups (e.g., 12h, 12i in ) melt between 211–257°C, whereas pure esters (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) lack reported values, suggesting lower thermal stability .

Biological Activity

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is . The presence of hydroxymethyl and carboxylate functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Hydrogen Bonding : The hydroxymethyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their conformation and function.

- Electrostatic Interactions : These interactions enhance binding affinity to specific enzymes or receptors, potentially leading to altered enzymatic activity or receptor signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for effectiveness against various bacterial strains, suggesting potential applications in treating infections. The bioactivity is attributed to its ability to disrupt microbial cell functions through interactions with cellular targets such as enzymes and membrane proteins .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. This activity may be linked to the compound's capacity to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancerous cells. The mechanisms involve modulation of signaling pathways associated with cell survival and death .

Immunomodulatory Effects

This compound has exhibited immunomodulatory properties, influencing immune responses. Research indicates that it can enhance the manifestation of cellular immune responses, which may be beneficial in therapeutic contexts where immune modulation is desired .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Immunomodulatory | Enhancement of immune response |

Case Studies

- Antimicrobial Efficacy : A study tested this compound against several bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism was linked to disruption of cell membrane integrity.

- Cancer Cell Proliferation : In vitro studies on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as a therapeutic agent in oncology.

- Immunological Response : Experiments involving Jurkat cells indicated that this compound could modulate signaling pathways related to immune activation, suggesting potential applications in immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.